molecular formula C18H17N5O3 B7055012 N-[3-[(3-amino-3-oxopropyl)carbamoyl]phenyl]-1H-indazole-7-carboxamide

N-[3-[(3-amino-3-oxopropyl)carbamoyl]phenyl]-1H-indazole-7-carboxamide

Cat. No.: B7055012
M. Wt: 351.4 g/mol
InChI Key: SERMJRWXMMPHHI-UHFFFAOYSA-N
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Description

N-[3-[(3-amino-3-oxopropyl)carbamoyl]phenyl]-1H-indazole-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features an indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of functional groups such as the carboxamide and amino groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Properties

IUPAC Name

N-[3-[(3-amino-3-oxopropyl)carbamoyl]phenyl]-1H-indazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c19-15(24)7-8-20-17(25)11-3-1-5-13(9-11)22-18(26)14-6-2-4-12-10-21-23-16(12)14/h1-6,9-10H,7-8H2,(H2,19,24)(H,20,25)(H,21,23)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERMJRWXMMPHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CC3=C2NN=C3)C(=O)NCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(3-amino-3-oxopropyl)carbamoyl]phenyl]-1H-indazole-7-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Carboxamide Group: This step involves the reaction of the indazole derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Attachment of the Amino Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(3-amino-3-oxopropyl)carbamoyl]phenyl]-1H-indazole-7-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxamide group can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxamide group may produce primary amines.

Scientific Research Applications

N-[3-[(3-amino-3-oxopropyl)carbamoyl]phenyl]-1H-indazole-7-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, given its ability to interact with specific molecular targets.

    Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-[(3-amino-3-oxopropyl)carbamoyl]phenyl]-1H-indazole-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[(3-amino-3-oxopropyl)carbamoyl]phenyl]-1H-indazole-7-carboxamide is unique due to its specific functional groups and indazole core, which confer distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

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